

An In-depth Technical Guide to 5-Fluoro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-2-nitropyridin-3-ol

Cat. No.: B3029961

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-2-hydroxy-3-nitropyridine, a key chemical intermediate in the development of novel therapeutic agents and specialized agrochemicals. As a Senior Application Scientist, my objective is to synthesize core chemical principles with practical, field-tested insights to empower your research and development endeavors.

Chemical Identity and Nomenclature

The subject of this guide is a substituted pyridine ring, a foundational structure in medicinal chemistry.^[1] The formal IUPAC name for this compound is 5-Fluoro-2-hydroxy-3-nitropyridine. It is also recognized by the synonym, **5-Fluoro-2-nitropyridin-3-ol**. Throughout this document, we will primarily use the former name for consistency.

The assignment of its CAS Registry Number, 136888-20-5, provides a unique identifier for this specific chemical substance, ensuring clarity in procurement and regulatory documentation.^[2]

Structural Representation and Key Features

The unique reactivity and utility of this molecule are dictated by the specific arrangement of its functional groups on the pyridine core.^[3] The electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom significantly influence the electron density of the aromatic ring, making it a versatile precursor for a variety of chemical transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and formulation. The table below summarizes the key characteristics of 5-Fluoro-2-hydroxy-3-nitropyridine.

Property	Value	Source(s)
IUPAC Name	5-Fluoro-2-hydroxy-3-nitropyridine	[2]
Synonym(s)	5-Fluoro-2-nitropyridin-3-ol, 5-Fluoro-3-nitro-2-pyridinol	[4]
CAS Number	136888-20-5	[2]
Molecular Formula	C ₅ H ₃ FN ₂ O ₃	[4]
Molecular Weight	158.09 g/mol	[4]
Appearance	Light yellow to yellow solid	[5]
Solubility	Slightly soluble in water	[4]

Spectroscopic Characterization: ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) is a critical tool for structural elucidation. The ¹H NMR spectrum of 5-Fluoro-2-hydroxy-3-nitropyridine, recorded in DMSO-d₆ at 300 MHz, shows two singlets at δ 8.28 (1H) and δ 8.67 (1H).[\[4\]](#) This pattern is consistent with the two protons on the pyridine ring.

Synthesis Protocol: A Validated Approach

The reliable synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine is crucial for its application in multi-step drug development pipelines. The most common and documented method is the nitration of a fluorinated pyridine precursor.[\[5\]](#)

Reaction Principle

This synthesis is an electrophilic aromatic substitution reaction. The strong electron-donating hydroxyl group on the 2-hydroxy-5-fluoropyridine precursor directs the incoming electrophile (the nitronium ion, NO_2^+) to the ortho and para positions. The nitronium ion is generated in situ from a mixture of concentrated sulfuric acid and fuming nitric acid.

Experimental Workflow: Step-by-Step Protocol

The following protocol is a robust method for the synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine.^[4]

Materials:

- 2-hydroxy-5-fluoropyridine (1.20 g, 10.6 mmol)
- Concentrated sulfuric acid (3.7 mL total)
- Fuming nitric acid (1 mL)
- Ice bath
- Standard laboratory glassware

Procedure:

- In a flask, combine 2-hydroxy-5-fluoropyridine (1.20 g) with concentrated sulfuric acid (2.7 mL).
- Cool the mixture in an ice bath with stirring.
- Prepare a nitrating mixture by slowly adding fuming nitric acid (1 mL) to concentrated sulfuric acid (1 mL).
- Add the nitrating mixture dropwise to the cooled solution of 2-hydroxy-5-fluoropyridine.
- After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
- Heat the mixture to 85°C for 2 hours.

- Upon completion, cool the reaction mixture and pour it into ice water.
- Collect the resulting precipitate by filtration.
- Dry the precipitate to yield 2-hydroxy-3-nitro-5-fluoropyridine (0.72 g, 43% yield) as a yellow solid.^[4]

Applications in Drug Discovery and Agrochemicals

5-Fluoro-2-hydroxy-3-nitropyridine is a valuable building block in the synthesis of a wide range of bioactive molecules.^{[1][6]} Its utility stems from the strategic placement of the fluoro, hydroxy, and nitro groups, which can be further modified to create more complex molecular architectures.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of novel pharmaceuticals, particularly in the areas of:

- Oncology: As a precursor for kinase inhibitors and other anti-cancer agents.^[3]
- Infectious Diseases: In the development of new antibacterial and antiviral drugs.^[3]

The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the nitro group can be reduced to an amino group, providing a key reactive handle for further derivatization.

Agrochemicals

In the agricultural sector, 5-Fluoro-2-hydroxy-3-nitropyridine is used in the formulation of:

- Herbicides^[3]
- Fungicides^[3]

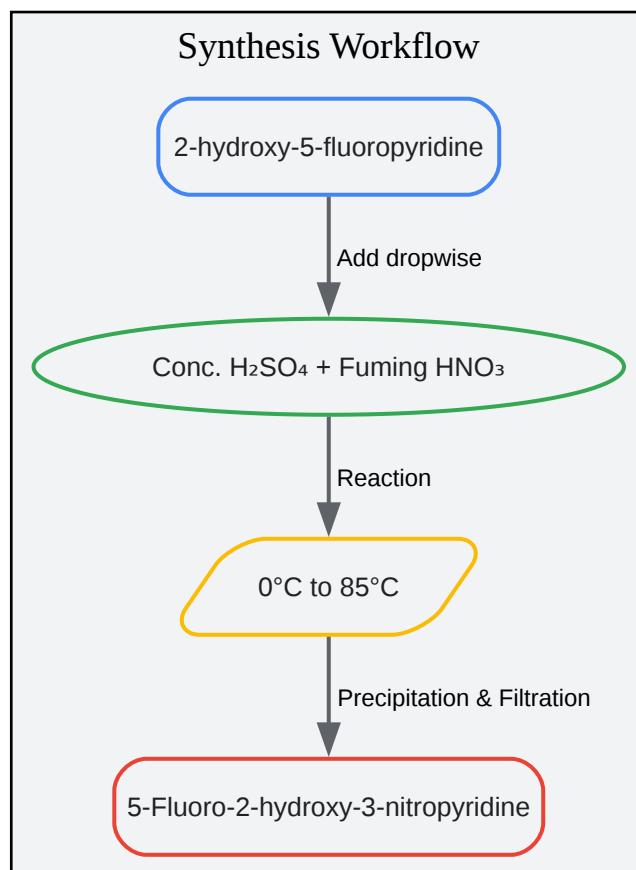
Its incorporation into these products can lead to enhanced efficacy and improved crop protection.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

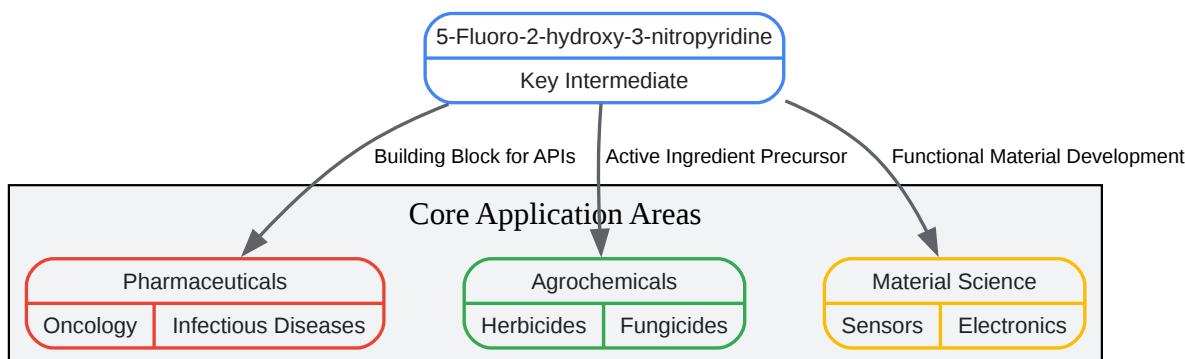
Hazard Identification

5-Fluoro-2-hydroxy-3-nitropyridine is classified as a hazardous substance with the following risk factors:


- Skin Irritation: Causes skin irritation.
- Eye Irritation: Causes serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation.

Recommended Safety Protocols

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Ventilation: Use only in a well-ventilated area.
- First Aid:
 - Skin Contact: Wash with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes.
 - Inhalation: Move the person to fresh air and keep comfortable for breathing.
- Storage: Store in a locked, well-ventilated place with the container tightly closed.


Visualized Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate the synthesis workflow and the logical relationship of the compound's applications.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 5-Fluoro-2-hydroxy-3-nitropyridine.

[Click to download full resolution via product page](#)

Caption: Application areas of 5-Fluoro-2-hydroxy-3-nitropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-FLUORO-2-HYDROXY-3-NITROPYRIDINE CAS#: 136888-20-5 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Fluoro-2-hydroxy-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029961#5-fluoro-2-nitropyridin-3-ol-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com